Dehydrodihydrodiisoeugenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

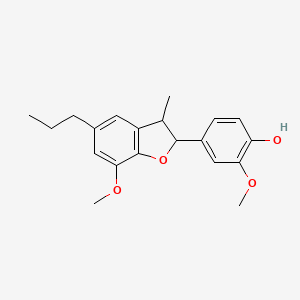

Dehydrodihydrodiisoeugenol, also known as this compound, is a useful research compound. Its molecular formula is C20H24O4 and its molecular weight is 328.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of Dehydrodihydrodiisoeugenol

DHIE can be synthesized through various methods, including:

- Classical Chemical Synthesis : Utilizing metal catalysts to facilitate the reaction.

- Biocatalytic Synthesis : Employing enzymes such as horseradish peroxidase or laccase from different plant sources and microorganisms.

Different studies have reported varying yields based on the synthesis method used. For instance, Chen et al. achieved an 81% yield using cerium ammonium nitrate under specific conditions .

Biological Activities

DHIE exhibits a wide range of biological activities that make it a compound of interest in pharmacological research:

- Anti-inflammatory Properties : DHIE has shown significant anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation .

- Antioxidant Activity : It demonstrates the ability to scavenge free radicals and enhance the activity of antioxidant enzymes like superoxide dismutase and glutathione peroxidase . This property is crucial in preventing oxidative stress-related diseases.

- Antimicrobial Effects : DHIE has been tested against various pathogens, showing promising results in inhibiting bacterial growth . Its effectiveness against both Gram-positive and Gram-negative bacteria highlights its potential as a natural antimicrobial agent.

- Anticancer Potential : Preliminary studies indicate that DHIE may possess anticancer properties, although more in vivo studies are needed to confirm these effects .

- Neuroprotective Effects : Research has suggested that DHIE can protect neuronal cells from oxidative damage, indicating its potential in treating neurodegenerative diseases .

Case Studies and Research Findings

- A comprehensive review by Pereira et al. highlighted the multifaceted applications of DHIE in therapeutic contexts, emphasizing its antioxidant and anti-inflammatory properties as critical for developing new treatments for chronic diseases .

- Another study focused on the synthesis of DHIE derivatives, exploring their biological activities and potential applications in drug development .

Comparison of Biological Activities

The following table summarizes the biological activities of DHIE compared to its precursor, isoeugenol:

| Activity Type | This compound | Isoeugenol |

|---|---|---|

| Anti-inflammatory | Strong | Moderate |

| Antioxidant | High | Moderate |

| Antimicrobial | Effective | Effective |

| Anticancer | Promising | Limited evidence |

| Neuroprotective | Significant | Limited evidence |

Propiedades

Fórmula molecular |

C20H24O4 |

|---|---|

Peso molecular |

328.4 g/mol |

Nombre IUPAC |

2-methoxy-4-(7-methoxy-3-methyl-5-propyl-2,3-dihydro-1-benzofuran-2-yl)phenol |

InChI |

InChI=1S/C20H24O4/c1-5-6-13-9-15-12(2)19(24-20(15)18(10-13)23-4)14-7-8-16(21)17(11-14)22-3/h7-12,19,21H,5-6H2,1-4H3 |

Clave InChI |

KXTZWNLTEJAHKW-UHFFFAOYSA-N |

SMILES canónico |

CCCC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC |

Sinónimos |

2-methoxy-4-(7-methoxy-3-methyl-5-propyl-2,3-dihydro-benzofuran-2-yl)-phenol DDE compound dihydrodehydrodiisoeugenol |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.